![molecular formula C10H12BrN B1448057 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1423029-61-1](/img/structure/B1448057.png)
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound . It is used as a pharmaceutical intermediate . The compound is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular formula of 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is C9H10BrN . The InChI code is 1S/C9H10BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 .Physical And Chemical Properties Analysis
The compound is a yellowish crystal with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol . The compound is insoluble in water .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
The compound 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline falls under the broader category of Tetrahydroisoquinoline (THIQ) derivatives. These compounds have seen a variety of applications in therapeutic contexts. Initially recognized for their neurotoxic potential, certain derivatives have since been identified as having neuroprotective and Parkinsonism-preventing properties in mammals. The importance of THIQ derivatives extends into anticancer research, with the FDA approval of trabectedin for soft tissue sarcomas highlighting the potential of these compounds in cancer drug discovery. THIQ derivatives have been synthesized for a wide range of therapeutic activities, demonstrating significant success particularly in cancer and central nervous system disorders. They also hold promise as novel drugs for various infectious diseases, including malaria, tuberculosis, HIV, HSV, and leishmaniasis, due to their unique mechanisms of action (Singh & Shah, 2017).
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline and its derivatives, including the 7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline, have been recognized for their potential in addressing a range of diseases. Isoquinoline, being a benzopyridine, serves as a foundational structure for developing pharmacotherapeutic agents. These compounds have been explored for their diverse biological activities, including antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. The review highlights isoquinoline derivatives' significance in developing low-molecular-weight inhibitors for various therapeutic applications, emphasizing their role in modern medicine (Danao et al., 2021).
Pharmacological Importance of Isoquinoline Derivatives
Further emphasizing the therapeutic relevance of isoquinoline derivatives, research has shed light on their pharmacological importance across a spectrum of applications. Isoquinoline N-oxide alkaloids, in particular, have shown antimicrobial, antibacterial, antitumor, and other significant activities. The structural diversity of these compounds underlies their broad biological activity, with over 200 bioactive compounds identified. The structure-activity relationship (SAR) of these alkaloids hints at new possible applications, underlining the critical role of isoquinoline derivatives in drug discovery and the development of novel therapeutics (Dembitsky et al., 2015).
Safety And Hazards
properties
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXVCAAHFVTTHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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